1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione
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Overview
Description
1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of a piperidine ring with a triazolo-pyridazine scaffold, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with triazolo-pyridazine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit kinases by binding to their ATP-binding sites, leading to the disruption of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b]thiadiazines: Known for their pharmacological properties, including anticancer and antimicrobial activities.
1,2,3-Triazolo[4,5-d]pyrimidines: These compounds are also studied for their enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione is unique due to its specific combination of a piperidine ring with a triazolo-pyridazine scaffold, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C9H12N6O2 |
---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
3-piperidin-4-yl-5,6-dihydrotriazolo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C9H12N6O2/c16-8-6-7(9(17)13-12-8)15(14-11-6)5-1-3-10-4-2-5/h5,10H,1-4H2,(H,12,16)(H,13,17) |
InChI Key |
HMNWWEZBMJWOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C(=O)NNC3=O)N=N2 |
Origin of Product |
United States |
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